molecular formula C14H20N2O3Si B599038 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid CAS No. 1203955-66-1

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Cat. No. B599038
CAS RN: 1203955-66-1
M. Wt: 292.41
InChI Key: VPHMOCNNXIGQAA-UHFFFAOYSA-N
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Description

The compound “1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid” is a complex organic molecule. It contains a pyrrolo[2,3-b]pyridine core, which is a bicyclic structure consisting of a pyridine ring fused with a pyrrole ring . Attached to this core is a carboxylic acid group, which is a common functional group in organic chemistry and biochemistry . The molecule also contains a trimethylsilyl ether group, which is often used as a protecting group in organic synthesis .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The carboxylic acid group could undergo typical acid-base reactions, and the trimethylsilyl ether group could be removed under certain conditions . The pyrrolo[2,3-b]pyridine core might also participate in various reactions, especially if it’s part of a larger aromatic system.

Scientific Research Applications

  • Synthesis of Antibacterial Compounds: A study by Toja et al. (1986) demonstrated the synthesis of a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, with one compound showing in vitro antibacterial activity (Toja, Kettenring, Goldstein, & Tarzia, 1986).

  • Novel Synthetic Routes: Brodrick and Wibberley (1975) explored a novel synthetic route for 1H-pyrrolo[2,3-b]pyridines, starting from 1-alkyl- and 1-aryl-2-amino-4-cyanopyrroles. This study contributes to the understanding of synthetic methods for related compounds (Brodrick & Wibberley, 1975).

  • Protective Group in Metallation Reactions: Fugina, Holzer, and Wasicky (1992) highlighted the use of the [2-(trimethylsilyl)ethoxy]methyl function as a suitable N-1 protecting group in lithiation reactions with pyrazoles and 1,2,4-triazoles (Fugina, Holzer, & Wasicky, 1992).

  • Potential Applications in Organic Acid Analysis: Jones and Chalmers (2000) discussed the occurrence and origin of partially trimethylsilylated 3-hydroxy-3-methyl carboxylic acids, indicating the relevance of trimethylsilyl groups in the analysis of organic acids (Jones & Chalmers, 2000).

  • Inhibitors with High Water Solubility: Lin and Liu (1985) synthesized acyclic nucleosides that were very potent inhibitors of uridine phosphorylase, demonstrating the importance of certain functional groups, including trimethylsilyl, in the creation of water-soluble compounds with potential chemotherapeutic applications (Lin & Liu, 1985).

properties

IUPAC Name

1-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3Si/c1-20(2,3)7-6-19-10-16-5-4-11-8-12(14(17)18)9-15-13(11)16/h4-5,8-9H,6-7,10H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHMOCNNXIGQAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C=CC2=CC(=CN=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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